molecular formula C17H17N3O3S B5973276 N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide

Cat. No. B5973276
M. Wt: 343.4 g/mol
InChI Key: DYGZACPIASDWPG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide, also known as NSC 74859, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2002 and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Mechanism of Action

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 exerts its therapeutic effects by inhibiting the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is involved in various cellular processes such as glycolysis, DNA repair, and apoptosis. N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 binds to the active site of GAPDH and prevents its activity, leading to downstream effects such as decreased inflammation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can lead to decreased oxidative stress and inflammation. N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has also been shown to increase the activity of caspases, which are enzymes involved in apoptosis. Additionally, N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has been shown to inhibit the phosphorylation of Akt, a protein involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and purify. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in experiments. However, one limitation of N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to understand the precise mechanism of action of N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 is a chemical compound that has shown promise for its potential therapeutic applications in various scientific research studies. Its mechanism of action involves the inhibition of the enzyme GAPDH, leading to downstream effects such as decreased inflammation and increased apoptosis in cancer cells. N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has several advantages for laboratory experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand its potential therapeutic applications and any potential limitations or side effects.

Synthesis Methods

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 can be synthesized using a multistep process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with glycine to form N-(4-methylbenzenesulfonyl)glycine. This intermediate is then reacted with N-phenylacrylamide in the presence of triethylamine and acetic anhydride to form N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Another study demonstrated that N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has anti-cancer effects by inducing apoptosis in cancer cells. N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide 74859 has also been shown to have anti-viral properties by inhibiting the replication of human cytomegalovirus.

properties

IUPAC Name

(E)-N-[(E)-N'-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-13-7-10-15(11-8-13)24(22,23)20-17(18)19-16(21)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H3,18,19,20,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZACPIASDWPG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(E)-N'-(4-methylphenyl)sulfonylcarbamimidoyl]-3-phenylprop-2-enamide

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